3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a thiadiazole ring attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4,6-dichloropyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiourea and phosphorus oxychloride (POCl3) as reagents, which facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .
Scientific Research Applications
3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine, which can alter their reactivity and biological activity.
Uniqueness
3-(4,6-Dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine-substituted pyridine and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4Cl2N4S |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
3-(4,6-dichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H4Cl2N4S/c8-3-1-4(11-5(9)2-3)6-12-7(10)14-13-6/h1-2H,(H2,10,12,13) |
InChI Key |
BYWQCMQESXEXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=NSC(=N2)N)Cl)Cl |
Origin of Product |
United States |
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